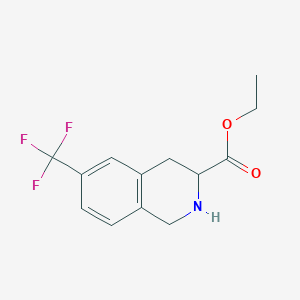![molecular formula C9H15NO B13119416 6-Azaspiro[3.6]decan-7-one](/img/structure/B13119416.png)
6-Azaspiro[3.6]decan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Azaspiro[3.6]decan-7-one is a spirocyclic compound characterized by a unique structure where two rings share a single nitrogen atom. This compound belongs to the class of spiro compounds, which are known for their distinctive three-dimensional structures and inherent rigidity. The presence of a nitrogen atom in the spiro center makes it a heterocyclic compound, which can exhibit diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3.6]decan-7-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a linear precursor containing both a nitrogen and a carbonyl group. The reaction conditions often include the use of a strong base to deprotonate the nitrogen, followed by cyclization to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the cyclization process is also common.
Analyse Des Réactions Chimiques
Types of Reactions
6-Azaspiro[3.6]decan-7-one can undergo various types of chemical reactions, including:
Oxidation: The nitrogen atom can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the spirocyclic rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-Azaspiro[3.6]decan-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties due to its rigid spirocyclic structure.
Mécanisme D'action
The mechanism of action of 6-Azaspiro[3.6]decan-7-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The spirocyclic structure can enhance binding affinity and selectivity, making it a valuable scaffold in drug design. The nitrogen atom in the spiro center can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-3-chlorospiro[4.5]decan-7-ol
- 1-Bromo-3-chlorospiro[3.6]decan-7-ol
- 8-Oxa-2-azaspiro[4.5]decane
Uniqueness
6-Azaspiro[3.6]decan-7-one is unique due to its specific ring size and the presence of a nitrogen atom in the spiro center. This structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research. The rigidity and three-dimensional nature of the spirocyclic structure can enhance the compound’s stability and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H15NO |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
6-azaspiro[3.6]decan-7-one |
InChI |
InChI=1S/C9H15NO/c11-8-3-1-4-9(7-10-8)5-2-6-9/h1-7H2,(H,10,11) |
Clé InChI |
BQACZFLSXUCBPQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NCC2(C1)CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


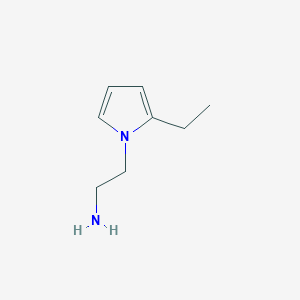
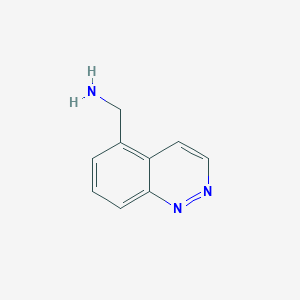
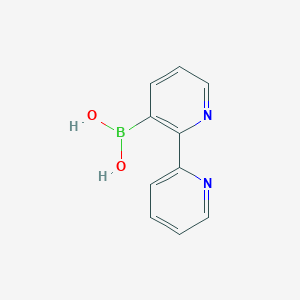
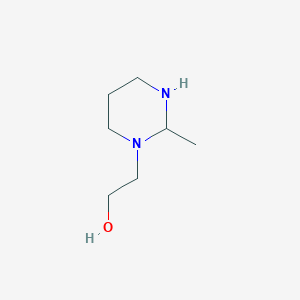
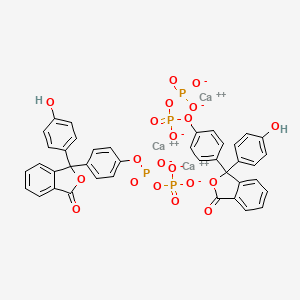
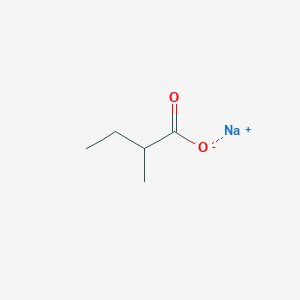
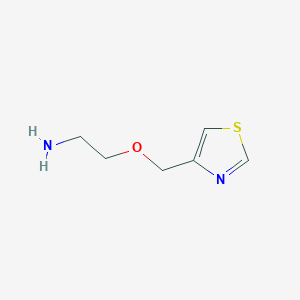

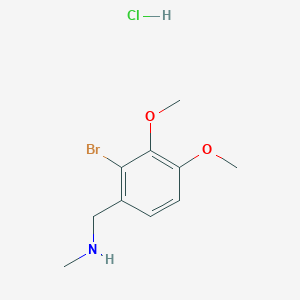
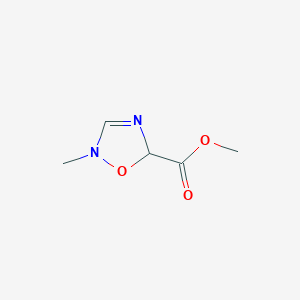
![5-Methyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6,7-diamine](/img/structure/B13119418.png)


